molecular formula C21H20N2O6S B13366383 Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

Cat. No.: B13366383
M. Wt: 428.5 g/mol
InChI Key: JWUMHZJCAHZPKX-UHFFFAOYSA-N
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Description

Ethyl 4-({3-[4-(methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzyl group, and ester functionalities. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-[4-(methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the introduction of the benzyl group and the ester functionalities. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[4-(methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-({3-[4-(methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({3-[4-(methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate involves its interaction with specific molecular targets. The thiazolidine ring and ester functionalities play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl acetate

Uniqueness

Compared to similar compounds, ethyl 4-({3-[4-(methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate stands out due to its unique thiazolidine ring structure and the presence of both benzyl and ester groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 4-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate

InChI

InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-8-10-16(11-9-15)22-17-18(24)23(21(27)30-17)12-13-4-6-14(7-5-13)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3

InChI Key

JWUMHZJCAHZPKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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